Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate
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Overview
Description
Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C9H14O3S and a molecular weight of 202.27 g/mol . This compound is characterized by its unique spiro structure, which includes both oxygen and sulfur atoms within the ring system. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxygen and sulfur functionalities. The reaction conditions often include the use of a base to facilitate the cyclization process and an organic solvent to dissolve the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of both oxygen and sulfur atoms in the spiro structure allows for unique interactions with biological targets, potentially leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester: Similar spiro structure but contains a nitrogen atom instead of sulfur.
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate: Similar structure but lacks the sulfur atom.
Uniqueness
Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate is unique due to the presence of both oxygen and sulfur atoms in its spiro structure. This combination imparts distinctive chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
63023-78-9 |
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Molecular Formula |
C9H14O3S |
Molecular Weight |
202.27 g/mol |
IUPAC Name |
ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C9H14O3S/c1-2-11-8(10)7-9(12-7)3-5-13-6-4-9/h7H,2-6H2,1H3 |
InChI Key |
JZAPFHQDFMOGTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCSCC2 |
Origin of Product |
United States |
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